![molecular formula C24H23N5O2 B2759434 (Z)-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylacrylamide CAS No. 955793-71-2](/img/structure/B2759434.png)
(Z)-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylacrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
BTK (Bruton’s tyrosine kinase) Inhibition: The compound may act as a BTK inhibitor, potentially modulating immune responses and inflammation. BTK inhibitors have therapeutic implications in autoimmune diseases, B-cell malignancies, and chronic inflammatory conditions .
PI3Kδ (Phosphoinositide 3-kinase delta) Inhibition: Recent studies have identified potent and selective PI3Kδ inhibitors, including derivatives of this compound. PI3Kδ plays a critical role in chronic obstructive pulmonary disease (COPD), and inhibition of this enzyme could offer therapeutic benefits .
Synthetic Chemistry and Tetrazine Derivatives
The compound’s tetrazine moiety (1,2,4,5-tetrazine) has versatile applications in synthetic chemistry and bioconjugation. Here’s how it contributes:
- Efficient Synthesis of Alkyltetrazines : Researchers have developed an efficient route for synthesizing asymmetrically disubstituted alkyltetrazines using Sonogashira coupling. These compounds serve as valuable building blocks for bioorthogonal chemistry and labeling strategies .
Antioxidant Properties
The compound’s derivatives have been explored for their antioxidant activity. Specifically:
- Hydroxyl-Protected Derivatives : Scientists synthesized hydroxyl group-protected derivatives to understand the source of antioxidant activity. These investigations shed light on the role of the compound in oxidative stress and cellular protection .
Analogues and Drug Design
The compound’s structural features inspire the design of analogues and potential drug candidates:
- Febuxostat Analogues : Analogues based on the compound’s scaffold have been evaluated for xanthine oxidase (XO) inhibitory activity. These studies contribute to drug development for gout and related disorders .
Materials Science and Solid Forms
The compound’s solid forms have implications beyond pharmacology:
- Solid Forms : Researchers have characterized solid forms of the compound, which may find applications in materials science, such as drug formulation and delivery systems .
Interdisciplinary Research
The compound’s diverse properties encourage interdisciplinary collaborations:
- Fragment-Hybrid Approach : Researchers have used a fragment-hybrid approach to discover potent and selective PI3Kδ inhibitors. Such interdisciplinary efforts bridge chemistry, biology, and medicine .
特性
IUPAC Name |
(Z)-N-[2-[5-[(3-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O2/c1-18-6-5-9-20(14-18)16-28-17-26-23-21(24(28)31)15-27-29(23)13-12-25-22(30)11-10-19-7-3-2-4-8-19/h2-11,14-15,17H,12-13,16H2,1H3,(H,25,30)/b11-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYLGDQTWZXWHEE-KHPPLWFESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C=CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)/C=C\C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylacrylamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。